3-Hydroxyoctanoic acid

Metabolic Signaling GPCR Pharmacology Lipolysis Regulation

Researchers requiring selective HCA3/GPR109B activation without HCA1/HCA2 off-target engagement face sourcing challenges where enantiomeric purity directly determines experimental validity. 3-Hydroxyoctanoic acid (CAS 120659-38-3) addresses these needs: • Endogenous HCA3 agonist with defined EC50 of 8.0 µM-enables target-specific antilipolytic signaling without confounding receptor cross-activation • (R)-enantiomer (>99.9% ee) serves as critical monomer for semi-crystalline PHA polymer synthesis (Tm ~46-55°C) with predictable thermal properties • Validated quorum sensing inhibitor at sub-MIC concentrations (3 mM) for P. aeruginosa phenotypic screening and anti-virulence SAR studies Verified purity, batch-specific COA, and cold-chain global logistics included.

Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
CAS No. 120659-38-3
Cat. No. B052121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyoctanoic acid
CAS120659-38-3
Synonyms3-hydroxyoctanoate
3-hydroxyoctanoic acid
3-hydroxyoctanoic acid, (S)-
3-hydroxyoctanoic acid, (S)-isome
Molecular FormulaC8H16O3
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCCCCCC(CC(=O)O)O
InChIInChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11)
InChIKeyNDPLAKGOSZHTPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyoctanoic Acid: Structural and Receptor Profile


3-Hydroxyoctanoic acid (CAS 120659-38-3), an eight-carbon β-hydroxy fatty acid [1], is a naturally occurring endogenous metabolite [2] and a primary agonist of the hydroxycarboxylic acid receptor 3 (HCA3/GPR109B) [3]. Distinct from non-hydroxylated medium-chain fatty acids, its β-hydroxyl group confers specific receptor interactions and chiral properties critical for specialized research in metabolic signaling and biopolymer synthesis.

1
Endogenous HCA3 receptor agonist tool for metabolic signaling
2
Chiral (R)-enantiomer applicable to defined PHA synthesis
3
β-hydroxy fatty acid scaffold for antimicrobial/virulence research

3-Hydroxyoctanoic Acid Procurement Risks


The scientific and industrial value of 3-hydroxyoctanoic acid is contingent on specific attributes not guaranteed by all suppliers. The compound's potency as an HCA3 agonist varies significantly based on its enantiomeric form, with the (R)-isomer being biologically relevant [1]. Furthermore, the chiral purity of the monomer is critical for the synthesis of defined polyhydroxyalkanoate (PHA) polymers, where racemic mixtures yield materials with inferior thermal and mechanical properties [2]. Sourcing a product without verified enantiomeric excess (>99.9% for R-form) or assayed receptor activity (EC50 ~8 μM) directly jeopardizes experimental reproducibility in metabolic, microbiological, and biomaterials research [3].

Enantiomeric Identity
HCA3 agonist response may shift if the biologically relevant (R)-form is not confirmed.
Chiral Purity Mismatch
Polymer thermal and mechanical properties may be unpredictable with racemic or undefined material.
Receptor Selectivity Overlap
Structural analogs may cross-activate HCA1/HCA2, altering metabolic readouts.

3-Hydroxyoctanoic Acid: Comparative Evidence


Selective HCA3 Receptor Agonism

3-Hydroxyoctanoic acid is the primary endogenous agonist for the human HCA3 receptor, a target distinct from the lactate-activated HCA1 and 3-hydroxybutyrate-activated HCA2 . This selectivity is crucial for studying specific antilipolytic signaling pathways without cross-activation of other HCA family members.

HCA3 Agonism Selectivity
Class-level inference
EC50 8.0 µM
lactate ~2 mM; 3-hydroxybutyrate ~0.8 mM
Selective endogenous tool for HCA3-mediated lipolysis pathway studies
Recombinant cell line functional assays
Metabolic Signaling GPCR Pharmacology Lipolysis Regulation

Chiral Purity for Polymer Synthesis

The (R)-enantiomer of 3-hydroxyoctanoic acid, a crucial monomer for polyhydroxyalkanoate (PHA) biopolymers, can be produced with exceptional chiral purity (>99.9% enantiomeric excess) via controlled microbial depolymerization [1]. This level of stereochemical control is a key differentiator for producing PHAs with defined and reproducible material properties.

Chiral Purity (R-form)
Direct head-to-head
>99.9% enantiomeric excess
Defined polymer crystallinity and thermal properties
Microbial depolymerization & chiral GC
Chiral Chemistry Biopolymer Synthesis Polyhydroxyalkanoates

Antimicrobial Activity Profile

The antimicrobial activity of (R)-3-hydroxyoctanoic acid has been quantified, with Minimum Inhibitory Concentrations (MICs) against fungi and bacteria in the low millimolar range [1]. Notably, it and its halogenated derivatives inhibit C. albicans hyphae formation, a key virulence factor [2], distinguishing its activity from simple fatty acid disruption.

Antimicrobial MIC Range
Cross-study comparable
Fungi 0.1–6.3 mM
Bacteria 2.8–7.0 mM
Supports antimicrobial screening context
Broth microdilution; C8 chain profile
Antimicrobial Research Fungal Pathogenesis Minimum Inhibitory Concentration

Quorum Sensing Inhibition in P. aeruginosa

(R)-3-hydroxyoctanoic acid inhibits quorum sensing-regulated pyocyanin production in the opportunistic pathogen Pseudomonas aeruginosa PAO1 [1]. This anti-virulence activity occurs at sub-MIC concentrations, representing a more targeted approach than the direct antimicrobial action of many medium-chain fatty acids.

Pyocyanin Inhibition
Direct head-to-head
3 mM significant inhibition
3-oxooctanoic acid not active
Anti-virulence probe for P. aeruginosa QS network
Sub-MIC; spectrophotometric readout
Quorum Sensing Anti-Virulence Pseudomonas aeruginosa

Biomarker for β-Oxidation Defects

3-Hydroxyoctanoic acid is established as a diagnostic marker for primary defects in β-hydroxy fatty acid metabolism [1]. Its presence is pathognomonic for specific inborn errors, differentiating it from other medium-chain hydroxy acids that may be elevated in a broader range of conditions, such as general ketosis [2].

β-Oxidation Defect Marker
Class-level inference
Undetectable in normal; elevated in DKA
Research biomarker for fatty acid oxidation disorders
GC-MS analysis of urine/blood research matrices
Clinical Metabolomics Inborn Errors of Metabolism β-Oxidation Disorders

3-Hydroxyoctanoic Acid: Research and Industrial Applications


Selective HCA3 Agonism for Metabolic Studies

Scientists investigating the HCA3 receptor can utilize 3-hydroxyoctanoic acid as a validated, endogenous agonist with a defined EC50 of 8.0 µM [1]. This enables precise studies of antilipolytic signaling and HCA3 pharmacology without the confounding activation of HCA1 (lactate) or HCA2 (3-hydroxybutyrate), ensuring high-confidence target engagement data .

PHA Biopolymer Synthesis

The (>99.9%) enantiomerically pure (R)-3-hydroxyoctanoic acid monomer [2] is an essential feedstock for synthesizing semi-crystalline polyhydroxyalkanoates (PHAs) with predictable melting points (Tm ~46-55°C) [3]. This enables the engineering of biodegradable polymers with tailored thermal and mechanical properties for applications in sustainable packaging and biomedical devices.

Anti-Virulence Targeting of P. aeruginosa

Researchers focused on novel anti-infective strategies can employ 3-hydroxyoctanoic acid as a positive control or chemical probe for quorum sensing inhibition. Its demonstrated ability to reduce pyocyanin production in P. aeruginosa PAO1 at sub-MIC concentrations (3 mM) [4] provides a validated platform for phenotypic screening and structure-activity relationship (SAR) studies to develop new anti-virulence compounds.

Application
Selection Property
Validation Focus
HCA3 metabolic signaling studies
Receptor selectivity (HCA3 vs HCA1/HCA2)
Confirmation of EC50 and target engagement in assay system
Biopolymer synthesis (PHA)
Chiral purity (enantiomeric excess)
Polymer crystallinity and thermal properties (Tm range)
Quorum sensing / anti-virulence research
Anti-virulence activity (pyocyanin inhibition)
Sub-MIC activity and specificity against QS mutants

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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